2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzyl group and a nitrophenyl group attached to an isoindolone core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated isoindolone derivatives.
Scientific Research Applications
2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindolone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares a similar core structure but lacks the nitrophenyl group.
2-Benzylbenzimidazole: Similar benzyl group but different core structure.
5-Nitroisoindoline: Similar nitrophenyl group but different overall structure.
Uniqueness: 2-Benzyl-5-(2-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of its benzyl and nitrophenyl groups attached to the isoindolone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
918330-12-8 |
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Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-benzyl-5-(2-nitrophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C21H16N2O3/c24-21-19-11-10-16(18-8-4-5-9-20(18)23(25)26)12-17(19)14-22(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
InChI Key |
ZJIULLNVYMGZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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